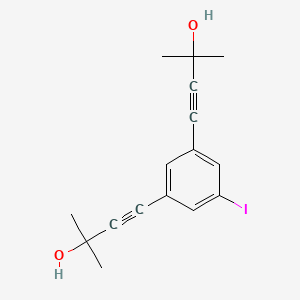
4,4'-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by the presence of iodine and multiple hydroxyl groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 5-iodo-1,3-difluorobenzene with 2-methylbut-3-yn-2-ol under specific conditions. For example, a mixture of 5-bromo-1,3-difluoro-2-iodobenzene, 4-(tert-butyl)phenol, and potassium carbonate in dry dimethylacetamide (DMA) is stirred under argon at 170°C for 36 hours . The resulting mixture is then cooled and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the removal of the iodine group.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the deiodinated compound.
Substitution: Formation of compounds with different halogen atoms replacing the iodine.
Aplicaciones Científicas De Investigación
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol): Similar structure but with a bromine atom instead of iodine.
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Contains butoxy groups instead of hydroxyl groups.
Uniqueness
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine or butoxy analogs. The iodine atom enhances its utility in various chemical reactions and potential biological interactions.
Propiedades
Número CAS |
921825-44-7 |
|---|---|
Fórmula molecular |
C16H17IO2 |
Peso molecular |
368.21 g/mol |
Nombre IUPAC |
4-[3-(3-hydroxy-3-methylbut-1-ynyl)-5-iodophenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H17IO2/c1-15(2,18)7-5-12-9-13(11-14(17)10-12)6-8-16(3,4)19/h9-11,18-19H,1-4H3 |
Clave InChI |
OGRKURKUDVZICW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC(=CC(=C1)I)C#CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


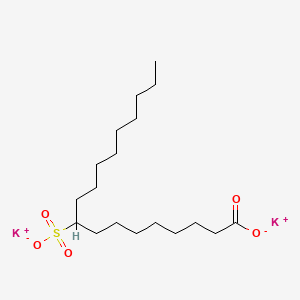
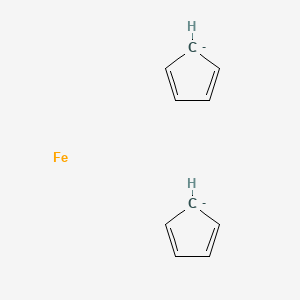
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)


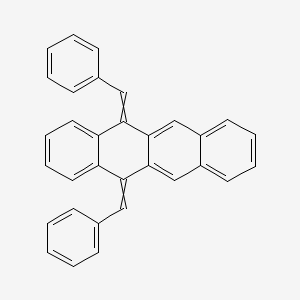
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
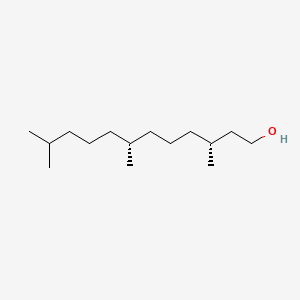
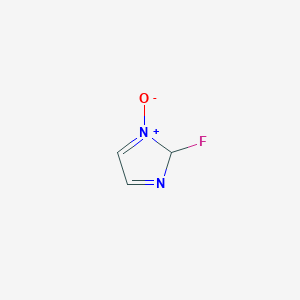
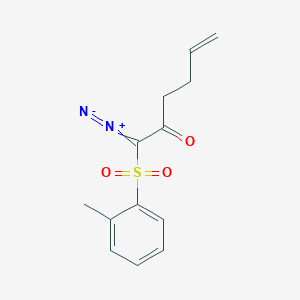
![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
